2-Deoxy D-arabino hexonic acid-delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy D-arabino hexonic acid-delta-lactone is a synthetic hexose monosaccharide analogue. It is frequently employed as a structure-building block for various antibiotic compounds such as streptomycin and kanamycin. This compound plays a key role in glycosylated protein biosynthesis and is extensively used in researching glycan biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy D-arabino hexonic acid-delta-lactone typically involves the lactonization of 2-deoxy-D-arabino-hexonic acid. Heating 2-deoxy-D-arabino-hexonic acid results in substantial lactonization on melting . The decomposition of the lactone involves dehydration, decarboxylation, and fission to provide mainly water, 5-(2-hydroxycthylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy D-arabino hexonic acid-delta-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the lactone ring.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products: Major products formed from these reactions include 5-(2-hydroxycthylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid .
Scientific Research Applications
2-Deoxy D-arabino hexonic acid-delta-lactone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various antibiotic compounds.
Biology: The compound plays a crucial role in glycosylated protein biosynthesis.
Medicine: It is involved in the development of antibiotics like streptomycin and kanamycin.
Industry: The compound is used in researching glycan biosynthesis and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Deoxy D-arabino hexonic acid-delta-lactone involves its role as a building block in glycosylated protein biosynthesis. The compound interacts with various enzymes and molecular pathways to facilitate the synthesis of glycosylated proteins. The exact molecular targets and pathways involved are complex and depend on the specific application.
Comparison with Similar Compounds
- 3-Deoxy-D-ribo-hexono-1,4-lactone
- 2-Deoxy-lyxo-hexonic acid, 1,4-lactone
- 3-Deoxy-xylo-hexonic acid, 1,4-lactone
Comparison: 2-Deoxy D-arabino hexonic acid-delta-lactone is unique due to its specific structure and role in glycosylated protein biosynthesis. While similar compounds like 3-Deoxy-D-ribo-hexono-1,4-lactone also undergo lactonization, they differ in their stability and the products formed during decomposition .
Properties
IUPAC Name |
4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZGWNBVNDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1=O)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.